N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide is a useful research compound. Its molecular formula is C20H26N4OS and its molecular weight is 370.52. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Biological Activity
One of the primary research interests in the compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide is its potential antifungal activity. This compound, belonging to a class of chemicals with pyrazole structures, has been studied for its antifungal pharmacophore sites. This characteristic makes it a candidate for targeting specific biological pathways, particularly in combating fungal infections like the Bayoud disease that affects date palms in regions like North Africa and the Middle East. The structural features of these compounds, especially the pharmacophore sites, play a significant role in their biological activity against fungal pathogens such as Fusarium oxysporum f. sp. albedinis (F.o.a.) (Kaddouri et al., 2022).
Role in Cytochrome P450 Inhibition
The compound has relevance in the study of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibitors of these enzymes are significant in understanding drug-drug interactions and metabolic pathways. The selectivity and potency of chemical inhibitors for various CYP isoforms are essential for evaluating drug metabolism and potential interactions. This compound's structure, containing a pyrazole moiety, suggests its potential utility in this domain of research (Khojasteh et al., 2011).
Synthesis and Medicinal Chemistry
The pyrazole moiety, present in the compound, is noted for its role in medicinal chemistry. Pyrazoles are utilized as synthons in organic synthesis and possess a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazole derivatives and their role as pharmacophores in drug design is a significant area of study. This compound's structure, with the pyrazole core, aligns with these research interests, highlighting its potential in drug design and biological applications (Dar & Shamsuzzaman, 2015).
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-6-18(25)23(10-11-24-15(5)12-14(4)22-24)20-21-19-16(13(2)3)8-7-9-17(19)26-20/h7-9,12-13H,6,10-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGWBQSFQAZIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCN1C(=CC(=N1)C)C)C2=NC3=C(C=CC=C3S2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.